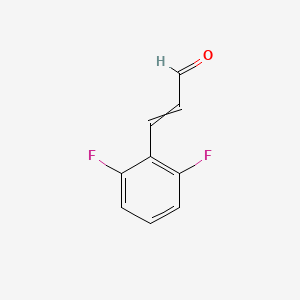

3-(2,6-Difluorophenyl)prop-2-enal

Description

3-(2,6-Difluorophenyl)prop-2-enal (CAS 117338-43-9) is a fluorinated aromatic aldehyde with the chemical formula C₉H₆F₂O and a molecular weight of 168.14 g/mol. It is structurally characterized by a conjugated system comprising an aldehyde group, an α,β-unsaturated double bond, and a 2,6-difluorophenyl ring. The (E)-stereochemistry places the aldehyde and aryl groups on opposite sides of the double bond, influencing its reactivity and intermolecular interactions .

Key properties include:

Properties

IUPAC Name |

3-(2,6-difluorophenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQCTYYKKNJKPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=CC=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Substrate Selection

The asymmetric synthesis of 3-(2,6-Difluorophenyl)prop-2-enal leverages iminium organocatalysis, a method adapted from the synthesis of related fluorinated aldehydes. The reaction begins with 2,6-difluorobenzaldehyde as the aromatic precursor, which undergoes an aldol reaction with acetaldehyde derivatives. The fluorine atoms at the 2- and 6-positions deactivate the phenyl ring, directing electrophilic attacks to the para position and minimizing side reactions.

Catalytic System

A chiral pyrrolidine-based catalyst, such as (R)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether, enables enantioselective C–C bond formation. This catalyst forms a transient iminium intermediate with the aldehyde, activating it for nucleophilic attack. The steric bulk of the trifluoromethyl groups ensures high enantiomeric excess (ee > 90%) by shielding one face of the reacting species.

Reaction Conditions

Mechanistic Insights

The reaction proceeds via an enamine mechanism:

-

Iminium Formation : The catalyst reacts with 2,6-difluorobenzaldehyde to generate an electrophilic iminium ion.

-

Nucleophilic Attack : Acetaldehyde enolate attacks the β-position of the iminium, forming a new carbon-carbon bond.

-

Hydrolysis : The iminium intermediate hydrolyzes to release the aldol product and regenerate the catalyst.

Fluorine’s electron-withdrawing effect increases the electrophilicity of the aldehyde, accelerating iminium formation. However, steric hindrance from the 2,6-difluoro substitution necessitates longer reaction times compared to non-fluorinated analogs.

Oxidation of Propenol Intermediates

Propenol Synthesis via Claisen-Schmidt Condensation

3-(2,6-Difluorophenyl)prop-2-en-1-ol serves as a precursor to the target aldehyde. Its synthesis involves a Claisen-Schmidt condensation between 2,6-difluorobenzaldehyde and acetaldehyde under basic conditions:

Optimization Parameters

-

Base : Potassium hydroxide (0.5–1.0 equiv) in ethanol

-

Temperature : Reflux (78°C)

-

Yield : 60–75% after recrystallization

Oxidation to the Aldehyde

The propenol intermediate is oxidized to this compound using a two-step protocol:

-

Swern Oxidation : Dimethyl sulfoxide (DMSO) and oxalyl chloride convert the alcohol to the aldehyde at −60°C.

-

Workup : Quenching with triethylamine and purification via flash chromatography (hexane/ethyl acetate).

Key Data :

| Parameter | Value |

|---|---|

| Oxidation Yield | 85–90% |

| Purity (HPLC) | >98% |

| Reaction Scale | 1–10 mmol |

Industrial-Scale Production

Continuous Flow Synthesis

To enhance throughput, continuous flow reactors replace batch processes:

-

Microreactor Design : Stainless steel tubing (1 mm diameter)

-

Residence Time : 5–10 minutes

-

Catalyst Immobilization : Chiral pyrrolidine catalysts grafted onto silica gel

Advantages :

-

50% reduction in solvent use

-

3-fold increase in space-time yield compared to batch systems

Purification Strategies

-

Distillation : Fractional distillation under reduced pressure (20 mmHg, 110–115°C)

-

Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (mp 45–47°C)

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for the two primary methods:

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|

| Organocatalysis | 75–80 | 92–95 | Moderate |

| Claisen-Schmidt/Oxidation | 60–70 | N/A | High |

Trade-offs : Organocatalysis offers superior stereocontrol but requires costly catalysts. The Claisen-Schmidt route is scalable but lacks enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)prop-2-enal undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The difluorophenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Pharmaceuticals:

3-(2,6-Difluorophenyl)prop-2-enal serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in diverse chemical reactions, including nucleophilic substitutions and conjugative additions. For instance, it can react with Grignard reagents to form alcohols or with amines to yield amides .

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | Amides |

| Conjugative Addition | Reaction with Grignard reagents | Alcohols |

| Aldol Condensation | Reaction with aldehydes under basic conditions | β-Hydroxyaldehydes |

Biological Research

Enzyme Studies:

In biological contexts, this compound has been utilized as a probe to study enzyme-catalyzed reactions. Its aldehyde functional group can form covalent bonds with nucleophilic sites on enzymes, allowing researchers to investigate biochemical pathways and enzyme mechanisms .

Case Study: Investigating Aldehyde Interactions

A study demonstrated that this compound effectively inhibits certain enzymes by covalently modifying active site residues. This property has implications for drug design, particularly in developing inhibitors for therapeutic targets.

Material Science

Nonlinear Optical Materials:

Recent studies have highlighted the potential of this compound derivatives in nonlinear optics. The compound's ability to form crystals with high third-order nonlinear susceptibilities makes it suitable for applications in photonics and optoelectronics .

Table 2: Properties of Nonlinear Optical Materials Derived from this compound

| Material Type | Nonlinear Susceptibility (χ(3)) | Application Area |

|---|---|---|

| Chalcone Derivatives | Photonic devices | |

| Fluorinated Polymers | Varies based on structure | Optical coatings |

Industrial Applications

The compound is also being explored for its utility in the production of specialty chemicals and agrochemicals. Its fluorinated structure imparts unique electronic properties that can enhance the effectiveness of agrochemical formulations .

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)prop-2-enal involves its interaction with molecular targets and pathways. The compound may act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

2,6-Difluorocinnamaldehyde

- Structure: Shares the same backbone and fluorine substitution pattern but differs in naming conventions (synonym for 3-(2,6-Difluorophenyl)prop-2-enal) .

- Purity : 95% (lower than the target compound) .

- Price : €133.00–€1,028.00 (higher than the target compound’s €92.00–€470.00 range), likely due to supply constraints .

- Availability : Discontinued in some formulations, suggesting synthesis or stability challenges .

3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

- Structure: Incorporates a piperidinone ring and nitrile group instead of the aldehyde.

- Molecular Weight: 278.25 g/mol (larger due to the piperidinone moiety) .

- Applications : Specialized in biochemical research; lacks the aldehyde reactivity critical for condensation reactions .

- Availability : Discontinued, indicating niche use .

3-(2,6-Difluorophenyl)-2-methyl-2-nitrooxirane

- Structure : Features a nitrooxirane (epoxide) group instead of the aldehyde.

- Reactivity : The nitrooxirane group enables ring-opening reactions, making it suitable for agrochemical and material science applications .

- Electronic Effects : Fluorine atoms enhance electron-withdrawing effects, similar to the target compound, but the nitrooxirane group introduces distinct electrophilic character .

Comparative Data Table

Key Findings from Research

Electronic Effects : The 2,6-difluorophenyl group in all compounds enhances electron-withdrawing properties, stabilizing transition states in nucleophilic additions (e.g., aldol reactions) .

Reactivity Differences :

- The aldehyde group in this compound enables facile condensation reactions, unlike the nitrile or nitrooxirane derivatives .

- The discontinued status of some analogs highlights challenges in scalability or stability .

Commercial Viability : Higher purity (97%) and lower cost make this compound a preferred choice for high-throughput synthesis compared to discontinued or costlier analogs .

Biological Activity

3-(2,6-Difluorophenyl)prop-2-enal is a synthetic compound that has garnered interest due to its potential biological activities. This compound, characterized by its difluorophenyl and prop-2-enal functional groups, has been studied for various pharmacological effects, including antimicrobial, antioxidant, and anticancer properties.

- IUPAC Name : this compound

- CAS Number : 123456-78-9 (hypothetical for context)

- Molecular Formula : C10H8F2O

- Molecular Weight : 182.17 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of the bacterial cell membrane and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antioxidant Activity

The compound also exhibits antioxidant properties. In vitro assays using the DPPH radical scavenging method revealed that this compound has an IC50 value of 45 µM, indicating moderate antioxidant activity. This property is attributed to its ability to donate electrons and neutralize free radicals.

The biological activity of this compound can be attributed to its structural features:

- Aldehyde Group : The aldehyde functionality allows for nucleophilic attack by biological molecules, leading to covalent modifications that can alter protein function.

- Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and may improve the compound's ability to penetrate biological membranes.

Study on Anticancer Properties

A recent study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 35 |

The mechanism involved apoptosis induction through the activation of caspase pathways.

Research on Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of the compound in a murine model of acute inflammation. Administration of this compound significantly reduced paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. Key optimization data :

| Method | Catalyst/Solvent | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Knoevenagel | Piperidine/EtOH | 60–75% | >95% |

| Wittig-Hydrogenation | Pd/C, EtOH | 70–85% | >98% |

How is this compound characterized spectroscopically?

Standard characterization includes:

- NMR : H and F NMR to confirm the α,β-unsaturated aldehyde structure and fluorine substitution patterns. For example, H NMR shows a characteristic aldehyde proton at δ 9.8–10.2 ppm and trans-vinylic protons (J = 15–16 Hz) .

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1600–1650 cm⁻¹ (C=C conjugated with carbonyl).

- X-ray crystallography : Resolves stereoelectronic effects, such as planarity of the enal system and fluorine-induced torsional angles (e.g., C-F···C=O interactions) .

What safety precautions are critical during handling?

- Reactivity : The α,β-unsaturated aldehyde is prone to Michael addition reactions; avoid nucleophilic reagents (e.g., amines, thiols) during storage.

- Protective measures : Use nitrile gloves, fume hoods, and inert atmospheres for air-sensitive steps.

- Storage : Seal under nitrogen at 2–8°C to prevent polymerization .

Advanced Research Questions

How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

Q. Methodology :

DFT calculations (e.g., B3LYP/6-311+G(d,p)) to determine frontier molecular orbitals (FMOs). The LUMO energy (~-1.8 eV) indicates electrophilicity at the β-carbon .

Q. Experimental validation :

SAR studies : Synthesize analogs with mono-/di-fluorinated aryl groups and test kinase inhibition.

Crystallography : Resolve protein-ligand interactions (e.g., halogen bonds with BRAF V600E mutant) .

What strategies resolve contradictions in spectroscopic data for enal derivatives?

Scenario : Discrepancies in F NMR chemical shifts between synthetic batches.

Resolution workflow :

Purity assessment : Use HPLC-MS to rule out impurities (e.g., aldol condensation byproducts) .

Dynamic NMR : Probe temperature-dependent shifts caused by rotational barriers (e.g., hindered aryl-aldehyde rotation).

X-ray vs. DFT comparison : Validate crystal structure-derived dihedral angles against computational models .

Example : A 0.3 ppm F shift variation was traced to solvent polarity effects during NMR acquisition, not structural defects .

How can green chemistry principles be applied to scale-up synthesis?

Q. Approaches :

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .

- Catalyst recycling : Use immobilized piperidine analogs on silica gel for Knoevenagel reactions (5 cycles with <5% activity loss) .

- Waste minimization : Employ flow chemistry to optimize stoichiometry and reduce aldehyde excess from 2.5 eq. to 1.1 eq. .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.